molecular formula C19H20N6O3S B2894545 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 685098-06-0

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Katalognummer: B2894545
CAS-Nummer: 685098-06-0
Molekulargewicht: 412.47
InChI-Schlüssel: CYAIQDFDENZDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic molecule that incorporates a benzoxazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a purine backbone substituted with a pyrrolidine ring and a benzoxazole-derived sulfanyl group. This unique structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazole exhibit notable cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to induce cell death in human cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3
  • Colorectal Cancer : HCT-116

In vitro assays revealed that the compound significantly reduced cell viability in these lines, with IC50 values indicating potent activity at low concentrations. For instance, derivatives containing the benzoxazole ring were found to show over 70% inhibition of cell viability at concentrations of 10 µg/mL and higher .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against a range of pathogens. The results indicated selective activity against Gram-positive bacteria, with some derivatives demonstrating substantial antibacterial effects. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promising results for further development as an antimicrobial agent .

Case Study 1: Cytotoxicity Evaluation

A study conducted by Vagdevi et al. evaluated the cytotoxic effects of various benzoxazole derivatives on PBMCs (Peripheral Blood Mononuclear Cells). The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with effective free radical scavenging capabilities. The study concluded that these compounds could serve as potential candidates for anticancer drug development .

Case Study 2: Antimicrobial Screening

Another research highlighted the antimicrobial properties of benzoxazole derivatives. It was found that certain derivatives showed strong activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration of structural modifications to enhance efficacy against resistant strains .

Table 1: Cytotoxicity Data of Benzoxazole Derivatives

CompoundCell LineIC50 (µg/mL)% Cell Viability
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-...MCF-71530
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-...A5492025
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-...PC31040

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-...Staphylococcus aureus5
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-...Escherichia coli10

Eigenschaften

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-8-4-5-9-24)10-11-29-19-20-12-6-2-3-7-13(12)28-19/h2-3,6-7H,4-5,8-11H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAIQDFDENZDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.